4-甲氧基-3-甲基-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

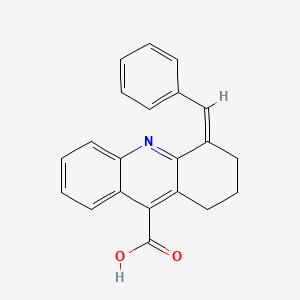

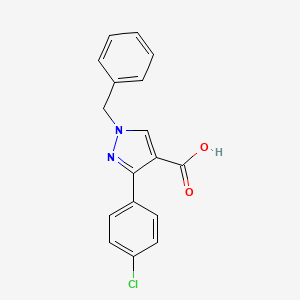

4-Methoxy-3-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It has been used in the synthesis of BIPHEP-1-OMe, a precatalyst for reductive coupling of butadiene to aldehydes, and aniline mustard analogues, which have potential anti-tumor activity .

Synthesis Analysis

The synthesis of 4-Methoxy-3-methyl-5-nitrobenzoic acid can involve several steps. One method involves the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water . Another method involves the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen, catalyzed by cobalt acetate in acetic acid .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methyl-5-nitrobenzoic acid can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Nitro compounds like 4-Methoxy-3-methyl-5-nitrobenzoic acid can undergo several types of reactions. These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . In the presence of a cyclometallated iridium catalyst derived from allyl acetate, exposure of alcohols to butadiene results in hydrogen transfer to generate aldehyde-allyliridium pairs, which engage in C-C coupling to form products .

科学研究应用

Catalysis and Suzuki–Miyaura Coupling

The compound finds application in transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling. In this process, it acts as a boron reagent, facilitating the formation of carbon–carbon bonds. Researchers appreciate its mild reaction conditions and functional group tolerance .

Detection of Nitroaromatic Compounds

Researchers have employed 4-methoxy-3-methyl-5-nitrobenzoic acid in the detection of nitroaromatic compounds. For instance, it interacts with CdSe quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites, enabling sensitive detection .

Anti-Tumor Activity

Analogues derived from this compound, such as aniline mustard analogues, have shown potential anti-tumor activity. Researchers explore their effects on cancer cells, aiming for therapeutic applications .

Nitro Compounds and Aliphatic Synthesis

In the preparation of 1-methyl-3-nitrobenzene, 4-methoxy-3-methyl-5-nitrobenzoic acid plays a crucial role. Routes to aliphatic nitro compounds often involve reactions with alkyl halides and nitrite ions .

属性

IUPAC Name |

4-methoxy-3-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHWBJKSKTEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methyl-5-nitrobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)

![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)

![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)

![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)

![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)